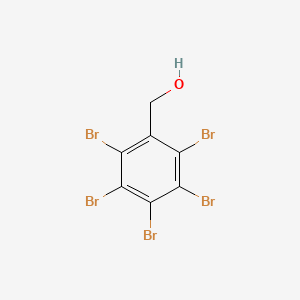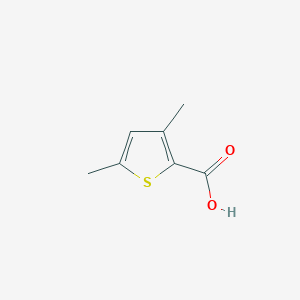
2,3,4,5,6-五溴苯甲醇
概述
描述
2,3,4,5,6-Pentabromobenzyl alcohol is an organic compound with the molecular formula C7H3Br5O. It is a brominated derivative of benzyl alcohol and is primarily used as an intermediate in the synthesis of flame retardants. This compound is characterized by its high bromine content, which imparts flame-retardant properties, making it valuable in various industrial applications .
科学研究应用
2,3,4,5,6-Pentabromobenzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to flame retardants and their impact on health.
Medicine: Explored for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
安全和危害
2,3,4,5,6-Pentabromobenzyl alcohol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
The primary targets of 2,3,4,5,6-Pentabromobenzyl alcohol are the respiratory system, skin, and eyes . This compound is known to cause irritation in these areas .
Mode of Action
It is known that this compound is formed during the hydrolysis of polymeric brominated flame retardant fr-1025 . This suggests that it may interact with its targets through a similar mechanism, possibly involving the release of bromine atoms.
Pharmacokinetics
Given its molecular weight of 50262 , it is likely that it has low bioavailability and may be difficult for the body to absorb and distribute.
Result of Action
The molecular and cellular effects of 2,3,4,5,6-Pentabromobenzyl alcohol’s action primarily manifest as irritation in the respiratory system, skin, and eyes . It may also cause respiratory distress if inhaled .
生化分析
Biochemical Properties
2,3,4,5,6-Pentabromobenzyl alcohol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in metabolic pathways.
Cellular Effects
The effects of 2,3,4,5,6-Pentabromobenzyl alcohol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway . Additionally, it can alter gene expression patterns, particularly those related to detoxification and stress response genes. This modulation of cellular processes can have significant implications for cell survival and function.
Molecular Mechanism
At the molecular level, 2,3,4,5,6-Pentabromobenzyl alcohol exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with biomolecules such as proteins and nucleic acids. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5,6-Pentabromobenzyl alcohol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of 2,3,4,5,6-Pentabromobenzyl alcohol vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and activate detoxification pathways. At higher doses, it can cause significant toxic effects, including severe oxidative damage, inflammation, and even cell death . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of dosage considerations in the study of this compound’s biological effects.
Metabolic Pathways
2,3,4,5,6-Pentabromobenzyl alcohol is involved in various metabolic pathways, particularly those related to detoxification and oxidative stress responses. It interacts with enzymes such as cytochrome P450 and glutathione S-transferases, which play key roles in the metabolism of xenobiotics . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,3,4,5,6-Pentabromobenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, its binding to intracellular proteins can influence its localization and accumulation within specific tissues, affecting its biological activity.
Subcellular Localization
The subcellular localization of 2,3,4,5,6-Pentabromobenzyl alcohol is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is often directed by specific targeting signals and post-translational modifications that guide the compound to its site of action. The presence of 2,3,4,5,6-Pentabromobenzyl alcohol in these compartments can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentabromobenzyl alcohol is typically synthesized through the hydrolysis of polymeric brominated flame retardants, such as FR-1025 . The hydrolysis process involves breaking down the polymeric structure to release the pentabromobenzyl alcohol.
Industrial Production Methods: Industrial production of 2,3,4,5,6-Pentabromobenzyl alcohol involves large-scale hydrolysis of brominated flame retardant polymers. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process generally requires the use of strong acids or bases to facilitate the hydrolysis reaction .
化学反应分析
Types of Reactions: 2,3,4,5,6-Pentabromobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: Pentabromobenzaldehyde or pentabromobenzoic acid.
Reduction: Pentabromobenzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
相似化合物的比较
- Pentabromophenol
- Pentabromobenzene
- Pentabromotoluene
Comparison: 2,3,4,5,6-Pentabromobenzyl alcohol is unique due to its alcohol functional group, which allows for further chemical modifications and applications. In contrast, compounds like pentabromophenol and pentabromobenzene lack this functional group, limiting their versatility in chemical synthesis. Additionally, the presence of the alcohol group in 2,3,4,5,6-Pentabromobenzyl alcohol enhances its solubility in various solvents, making it more suitable for certain industrial applications .
属性
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWHDMUCBWSKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370053 | |
| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79415-41-1 | |
| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How quickly does FR-1025 hydrolyze to form 2,3,4,5,6-pentabromobenzyl alcohol in the environment?
A1: Research suggests that the hydrolysis of FR-1025, producing 2,3,4,5,6-pentabromobenzyl alcohol, is expected to be a relatively slow process. Estimated half-lives (t1/2,hydr) range from less than 0.5 years in marine systems to several years in freshwater environments. [] This indicates that while hydrolysis may not be rapid, it still contributes significantly to the environmental load of 2,3,4,5,6-pentabromobenzyl alcohol over time.
Q2: Are there differences in the hydrolysis rates of FR-1025 and BC-58?
A2: Yes, research indicates that BC-58 hydrolyzes at a much faster rate compared to FR-1025. [] While BC-58 breaks down rapidly in various environments, producing 2,4,6-tribromophenol and eventually tetrabromobisphenol A, FR-1025 hydrolysis to 2,3,4,5,6-pentabromobenzyl alcohol is considerably slower. This difference in hydrolysis rates highlights the importance of considering the environmental persistence of individual brominated flame retardants and their degradation products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)






![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)





